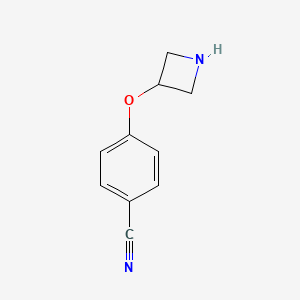
4-(环戊基氨基)-2-(甲硫基)嘧啶-5-甲酸
描述
The compound 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylthio group, which is a sulfur-containing substituent that can influence the chemical behavior of the molecule. The cyclopentylamino group adds another layer of complexity, potentially affecting the molecule's interaction with biological systems.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides involves cyclization of 2-iminocoumarin-3-carboxamides using 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides as binucleophilic reagents . Although the target compound is not directly synthesized in this study, the methods discussed could potentially be adapted for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical and biological properties. The study on the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton provides insights into the stereochemistry and conformational aspects of cyclic compounds . These principles can be applied to understand the three-dimensional structure of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, which is likely to influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring transformations. The synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids demonstrates the reactivity of the pyrimidine ring and how different functional groups can be introduced . This knowledge can be extrapolated to predict the types of chemical reactions that 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid might undergo, such as nucleophilic substitutions at the methylthio group or reactions involving the amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the properties of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, they provide a foundation for understanding how similar compounds behave. For example, the presence of the methylthio group could affect the compound's solubility and electronic properties, while the cyclopentylamino group could impact its boiling point and stability .
科学研究应用
合成和表征
- 已经合成了多种 2,5-二取代嘧啶-4-甲酸的 β-二烷基氨基乙酯酯,展示了取代嘧啶在化学合成中的用途 (Grant、Seemann 和 Winthrop,1956)。
- 研究详细介绍了 N-[(4-取代氨基)-5-氰基-2-甲硫基嘧啶-6-基]氨基酸甲酯的合成,表明这些化合物在开发杀真菌剂方面的潜力 (Tumkevičius、Urbonas 和 Vainilavicius,2013)。
化学反应和性质
- 已经开发出制备噻吩并[2,3-d]嘧啶-6-甲酸的酯和酰胺的新方法,说明了这些化合物在创建各种衍生物方面的多功能性 (Santilli、Kim 和 Wanser,1971)。
- 对烷基 1,4-二氢-2-甲硫基-4,4,6-三取代嘧啶-5-羧酸及其异构体的合成研究扩大了嘧啶衍生物的分子多样性 (Nishimura、Okamoto、Ikunaka 和 Ohyama,2011)。
高级应用
- 已经探索了使用深度共熔溶剂合成甲硫基三唑并[1,5-a]嘧啶,展示了有机合成中的创新方法 (Martins 等人,2016)。
- 研究导致了诸如 5H-1-硫杂-3,5,6,8-四氮杂芴的化合物的简便合成,这些化合物代表了新的杂环系统,表明嘧啶衍生物的化学探索范围 (Tumkevičius,1995)。
属性
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJDOFLCMEPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624890 | |
| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065075-68-4 | |
| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


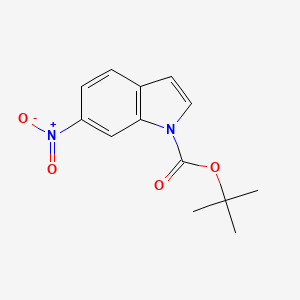
![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)

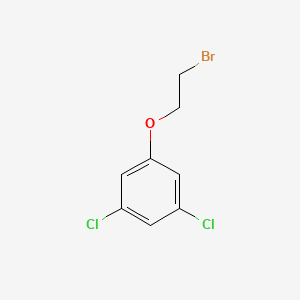
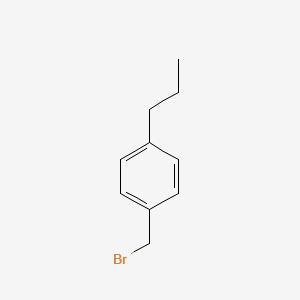

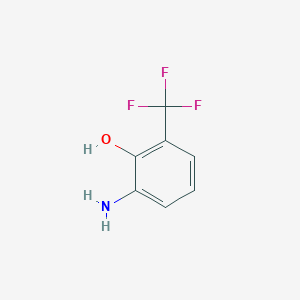
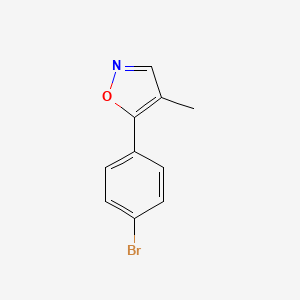
![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
